

Spectroscopic and Biological Insights into Eupalinolide H: A Technical Guide

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Compound of Interest		
Compound Name:	Eupalinolide H	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Eupalinolide H**, a sesquiterpene lactone isolated from Eupatorium lindleyanum. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of **Eupalinolide H** has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete dataset including Infrared (IR) and Mass Spectrometry (MS) is not readily available in a single comprehensive public source, the detailed ¹H and ¹³C NMR data provides the foundational information for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectroscopic data for **Eupalinolide H** are summarized in the table below. These data were reported in the supplementary information of a study on related compounds from Eupatorium lindleyanum.



Position	¹H Chemical Shift (δ) ppm	¹³ C Chemical Shift (δ) ppm
1	134.2	
2	38.4	_
3	81.3	-
4	139.9	_
5	126.1	_
6	78.9	
7	50.1	_
8	70.2	_
9	40.8	_
10	134.8	_
11	120.2	_
12	170.9	_
13	125.1	_
14	16.5	_
15	20.9	_
1'	167.3	_
2'	128.2	_
3'	138.1	_
4'	15.9	_
5'	20.4	_
OAc	170.8, 20.9	_

Note: The specific proton chemical shifts were not explicitly detailed in the provided table and would require access to the original spectral data for full assignment.



Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Specific IR absorption bands and mass spectrometry fragmentation data for **Eupalinolide H** are not detailed in currently accessible literature. However, based on the known structure and data from similar sesquiterpene lactones, the following characteristics can be anticipated:

- IR Spectroscopy: The spectrum would likely exhibit characteristic absorption bands for a γ-lactone carbonyl group (around 1770 cm⁻¹), ester carbonyls (around 1735 cm⁻¹), and carbon-carbon double bonds (around 1650 cm⁻¹).
- Mass Spectrometry: High-resolution mass spectrometry (HRESIMS) would be used to
 determine the exact mass and molecular formula. The fragmentation pattern would likely
 show losses of the acetate and angelate side chains.

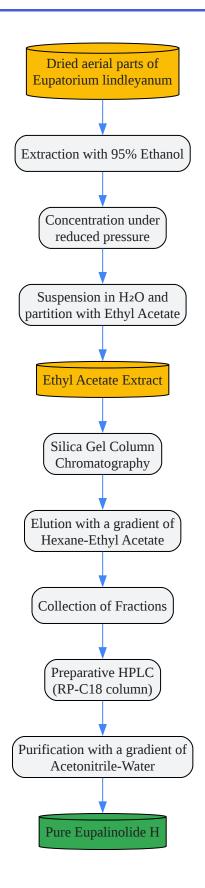
Experimental Protocols

The following sections describe the general methodologies for the isolation and spectroscopic analysis of sesquiterpene lactones from Eupatorium species, which are applicable to **Eupalinolide H**.

Isolation of Eupalinolide H

A general workflow for the isolation of **Eupalinolide H** from Eupatorium lindleyanum is as follows:





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Caption: General workflow for the isolation of **Eupalinolide H**.



Spectroscopic Analysis

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker AVANCE spectrometer at a frequency of 500 or 600 MHz for ¹H and 125 or 150 MHz for ¹³C, respectively. Samples are dissolved in deuterated chloroform (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the complete structure and assign all proton and carbon signals.
- IR Spectroscopy: IR spectra are generally recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample is typically prepared as a KBr pellet or as a thin film.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 is performed on a mass spectrometer, such as a Q-TOF or Orbitrap instrument, to determine
 the accurate mass and molecular formula of the compound.

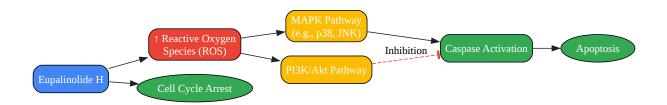
Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by **Eupalinolide H** are limited, research on structurally similar eupalinolides provides insights into its potential biological activities. Eupalinolides have been reported to exhibit a range of effects, including anti-inflammatory and cytotoxic activities.[1][2][3][4][5]

The cytotoxic effects of related eupalinolides are often mediated through the induction of apoptosis and cell cycle arrest.[4][5] These processes are frequently linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways.

Based on the activities of its analogues, a hypothesized signaling pathway for the cytotoxic effects of **Eupalinolide H** is presented below.





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Caption: Hypothesized signaling pathway for **Eupalinolide H**-induced cytotoxicity.

This guide provides a foundational understanding of the spectroscopic characteristics and potential biological activities of **Eupalinolide H**. Further research is warranted to fully elucidate its complete spectroscopic profile and to confirm the specific signaling pathways through which it exerts its biological effects.

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